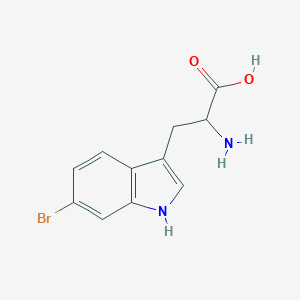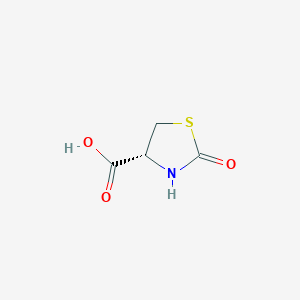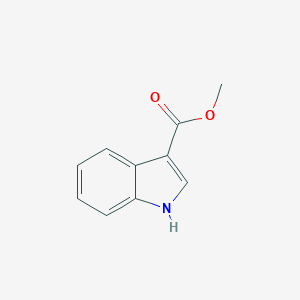
6-Bromo-DL-tryptophan
Overview
Description
6-Bromo-DL-tryptophan is a tryptophan analogue . It has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.130 .
Molecular Structure Analysis
The InChI code for 6-Bromo-DL-tryptophan is 1S/C11H11BrN2O2/c12-7-1-2-8-6 (3-9 (13)11 (15)16)5-14-10 (8)4-7/h1-2,4-5,9,14H,3,13H2, (H,15,16) .Physical And Chemical Properties Analysis
6-Bromo-DL-tryptophan appears as a pale white solid .Scientific Research Applications
Biofluorescence in Sharks
6-Bromo-DL-tryptophan plays a crucial role in the biofluorescence observed in sharks. It is involved in the metabolism of Bromo-Kynurenine, which is responsible for the bright green biofluorescence in sharks . This application is particularly significant in marine biology and the study of marine organisms.
Biotransformation in E. coli
6-Bromo-DL-tryptophan can be biotransformed to 8-bromo-kynurenine in E. coli . This transformation is important in the study of bacterial metabolism and can be used to understand how bacteria process different compounds.
Synthesis of Marine Natural Products
The process involving 6-Bromo-DL-tryptophan can be used to synthesize a variety of substituted tryptophan derivatives. These derivatives can serve as potential starting materials for a variety of marine natural products and biologically important indole derivatives .
Fluorescent Tags for Imaging
Carbazole-derived α-amino acids, which are structural mimics of tryptophan, can be synthesized using 6-Bromo-DL-tryptophan. These fluorescent tags are commonly used for imaging of proteins and peptides during biological events .
Organic Synthesis
6-Bromo-DL-tryptophan is used in organic synthesis, particularly in the design of anti-cancer drugs . The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals.
Protein-Protein Binding Interaction
The fluorescent properties of a carbazole amino acid, which can be synthesized from 6-Bromo-DL-tryptophan, can be used to measure the protein-protein binding interaction. This is an important biological signaling process .
Safety and Hazards
Mechanism of Action
Target of Action
6-Bromo-DL-tryptophan is a tryptophan analogue . The primary targets of tryptophan and its analogues are typically enzymes involved in the tryptophan metabolic pathways . These enzymes play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Mode of Action
As a tryptophan analogue, it may interact with the same targets as tryptophan, potentially altering their function or the metabolic pathways they are involved in .
Biochemical Pathways
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions
Pharmacokinetics
A clinical trial is currently underway to assess the safety, pharmacokinetics, and efficacy of oral 6-bromo-dl-tryptophan in individuals with metabolic syndrome .
Result of Action
It has been associated with preserved beta-cell function and diminished circulating t cell count in type 1 diabetes patients . More research is needed to fully understand the effects of this compound.
properties
IUPAC Name |
2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORYCZPERQARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393036 | |
| Record name | 6-BROMO-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-DL-tryptophan | |
CAS RN |
33599-61-0 | |
| Record name | 6-BROMO-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















